REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:6]=2[CH:5]=[C:4]([C:14]([OH:16])=[O:15])[CH:3]=1.Cl.[CH3:18]O>>[CH3:18][O:15][C:14]([C:4]1[CH:3]=[C:2]([CH3:1])[C:7]2[N:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:6]=2[CH:5]=1)=[O:16]
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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CC1=CC(=CC2=C1N=C(N2)CCC)C(=O)O
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Name
|
|
Quantity
|
550 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to a round bottom flask
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 12 hours
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Duration
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12 h
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Type
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CONCENTRATION
|
Details
|
then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=C(N2)CCC)C(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 137 mmol | |
AMOUNT: MASS | 31.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |